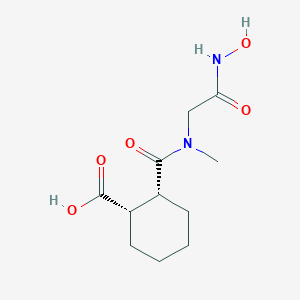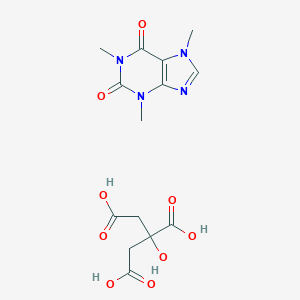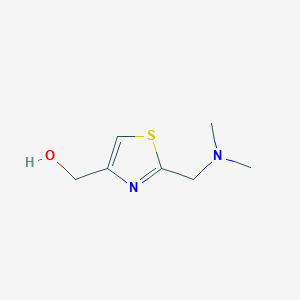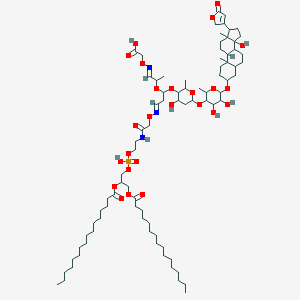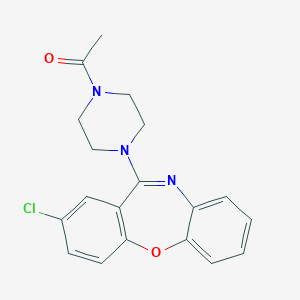
N-Acetylamoxapine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetylamoxapine is a chemical compound that belongs to the class of tricyclic antidepressants (TCAs). It is a derivative of amoxapine, which is a tetracyclic antidepressant. N-Acetylamoxapine has been studied for its potential use in treating depression and other mental health disorders.
Wirkmechanismus
The exact mechanism of action of N-Acetylamoxapine is not fully understood. However, it is believed to work by inhibiting the reuptake of serotonin and norepinephrine, which are neurotransmitters involved in the regulation of mood.
Biochemische Und Physiologische Effekte
N-Acetylamoxapine has been shown to increase the levels of serotonin and norepinephrine in the brain. It has also been found to increase the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. N-Acetylamoxapine has been shown to have a half-life of around 4 hours in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-Acetylamoxapine in lab experiments is that it has been well-studied and its effects are well-known. However, one limitation is that it is not widely available and may be expensive to obtain.
Zukünftige Richtungen
There are several future directions for research on N-Acetylamoxapine. One direction is to study its potential use in treating other mental health disorders such as anxiety and post-traumatic stress disorder. Another direction is to study its potential use in combination with other drugs for the treatment of depression. Additionally, further research is needed to fully understand the mechanism of action of N-Acetylamoxapine and its effects on the brain and body.
Synthesemethoden
The synthesis of N-Acetylamoxapine involves the acetylation of amoxapine. The reaction is carried out by treating amoxapine with acetic anhydride in the presence of a catalyst such as pyridine. The product obtained is N-Acetylamoxapine, which is a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
N-Acetylamoxapine has been studied for its potential use in treating depression and other mental health disorders. It has been found to have antidepressant effects in animal models of depression. Studies have also shown that N-Acetylamoxapine has anxiolytic and sedative effects.
Eigenschaften
CAS-Nummer |
126588-76-9 |
|---|---|
Produktname |
N-Acetylamoxapine |
Molekularformel |
C19H18ClN3O2 |
Molekulargewicht |
355.8 g/mol |
IUPAC-Name |
1-[4-(8-chlorobenzo[b][1,4]benzoxazepin-6-yl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C19H18ClN3O2/c1-13(24)22-8-10-23(11-9-22)19-15-12-14(20)6-7-17(15)25-18-5-3-2-4-16(18)21-19/h2-7,12H,8-11H2,1H3 |
InChI-Schlüssel |
DJLYJAUDFYYWCM-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl |
Kanonische SMILES |
CC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl |
Andere CAS-Nummern |
126588-76-9 |
Synonyme |
N-acetylamoxapine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



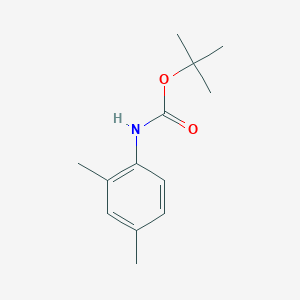
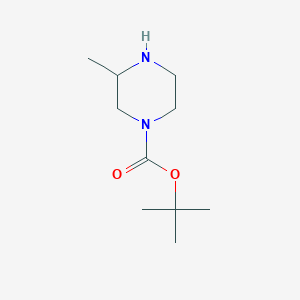
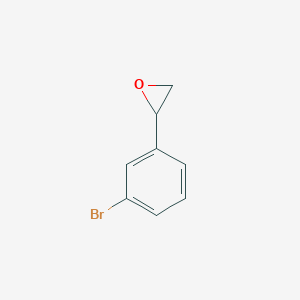
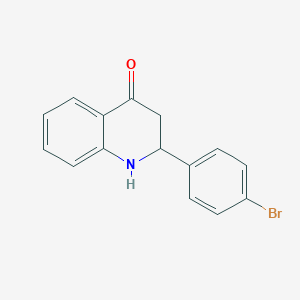
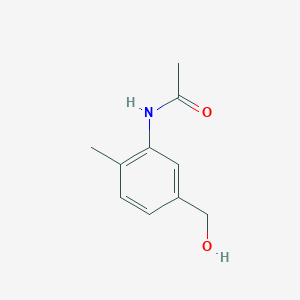
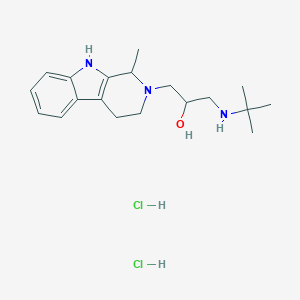
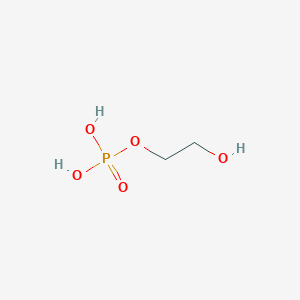
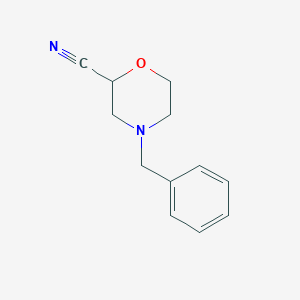
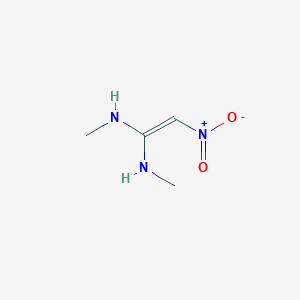
![methyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;hydrochloride](/img/structure/B143780.png)
